N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide
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Overview
Description
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a diazepane ring and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the reductive amination of a suitable precursor, such as a ketone or aldehyde, with a diamine.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a cyclization reaction, often involving a cyclopentyl halide and a suitable nucleophile.
Amide Formation: The final step involves the formation of the amide bond through the reaction of the diazepane-cyclopentyl intermediate with an appropriate acylating agent, such as acryloyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-[(4-methyl-1,4-diazepan-1-yl)methyl]-N-(2-methyl-2-propanyl)-1-pentanamine
- (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate
- 2-(4-methyl-1,4-diazepan-1-yl)ethanimidamide
Uniqueness
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide is unique due to its specific structural features, such as the combination of a diazepane ring and a cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-3-14(18)15-12-6-4-7-13(12)17-9-5-8-16(2)10-11-17/h3,12-13H,1,4-11H2,2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZOKGCEKLNUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCCC2NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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